molecular formula C8H16N2 B13014937 (S)-7-Azaspiro[3.5]nonan-1-amine

(S)-7-Azaspiro[3.5]nonan-1-amine

Cat. No.: B13014937
M. Wt: 140.23 g/mol
InChI Key: CCIGTPWIGSZLRT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Azaspiro[35]nonan-1-amine is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Azaspiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by reductive amination to introduce the amine functionality.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Azaspiro[3.5]nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-7-Azaspiro[3.5]nonan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Azaspiro[3.5]nonane: Lacks the amine group, making it less versatile in certain reactions.

    1-Azaspiro[3.5]nonane: Differently substituted, leading to variations in chemical reactivity and biological activity.

Uniqueness

(S)-7-Azaspiro[3.5]nonan-1-amine is unique due to its specific spirocyclic structure combined with the presence of an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3S)-7-azaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2/t7-/m0/s1

InChI Key

CCIGTPWIGSZLRT-ZETCQYMHSA-N

Isomeric SMILES

C1CC2([C@H]1N)CCNCC2

Canonical SMILES

C1CC2(C1N)CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.